N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide is an anilide.
Scientific Research Applications
Crystal Structure and Analgesic Properties
N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide has been studied for its crystal structure and potential analgesic properties. The structure of a similar compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, showed the vanilloid, amide, and dimethylphenyl groups are nearly perpendicular to one another. This unique conformation in the crystalline state differentiates it from other capsaicinoids and may contribute to its potential analgesic properties (Park et al., 1995).
Antimicrobial and Hemolytic Activities
Research on similar compounds, specifically 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, has shown antimicrobial and hemolytic activities. These compounds were synthesized and evaluated against various microbial species, with several showing significant activity. This suggests potential applications in developing antimicrobial agents (Gul et al., 2017).
Anticancer Potential
1,3,4-oxadiazole derivatives, like N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide, have been explored for their anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against various cancer cell lines, indicating the potential of related compounds in cancer research (Ahsan et al., 2014).
Pharmacological Evaluation for Toxicity and Tumor Inhibition
Further, pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, including variants related to N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide, has been conducted. These studies focused on toxicity assessment, tumor inhibition, and other pharmacological actions, providing insights into the safety and efficacy of these compounds in medical applications (Faheem, 2018).
properties
Product Name |
N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide |
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Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N3O3S/c1-15-7-10-18(13-16(15)2)23-20(26)14-29-22-25-24-21(28-22)6-4-5-17-8-11-19(27-3)12-9-17/h7-13H,4-6,14H2,1-3H3,(H,23,26) |
InChI Key |
PKJYYOGRHWGJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CCCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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